Cyanine3 amine

Description

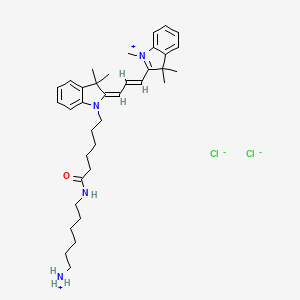

Cyanine3 amine (Cyanine3-NH₂) is a functionalized cyanine dye featuring a reactive primary amine group, enabling covalent conjugation to biomolecules such as proteins, peptides, and nucleic acids. It is a derivative of the Cy3® fluorophore, a trademark of GE Healthcare, and shares its core spectral properties: excitation maximum at 555 nm, emission maximum at 570 nm, a high extinction coefficient (ε = 150,000 L·mol⁻¹·cm⁻¹), and a quantum yield of 0.31 . The amine group allows conjugation with NHS esters, carboxyls (via carbodiimide activation), and epoxides, making it versatile for bioconjugation .

For aqueous applications, sulfonated derivatives (e.g., Sulfo-Cyanine3 amine) are recommended . Its fluorescence intensity increases upon binding to biomolecules, a critical feature for sensitive detection in fluorescence microscopy, flow cytometry, and molecular tracking .

Properties

IUPAC Name |

6-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQVCEXMTWTAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine3 amine typically involves the nucleophilic substitution of a halogen atom in a polymethine chain with an amino group. This reaction is commonly used for the synthesis of various cyanine dyes. The reaction conditions often involve the use of solvents such as methanol or acetonitrile and may require heating to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the purification of the dye through repeated precipitation using solvents like hexane and dichloromethane .

Chemical Reactions Analysis

Conjugation Reactions with Carbonyl Groups

Cyanine3 amine reacts with carbonyl-containing compounds (e.g., aldehydes, ketones) to form stable conjugates. This reaction is critical for labeling biomolecules such as glycoproteins or oxidized carbohydrates. Key conditions include:

- pH dependence : Optimal conjugation occurs at pH 8.5 ± 0.5, ensuring efficient nucleophilic attack by the amine group on carbonyl electrophiles .

- Solubility : Reconstitution in DMSO is standard, but aqueous buffers are used during labeling to maintain biomolecule stability .

Example Protocol

A typical conjugation involves:

- Preparing a 10 mM this compound stock in DMSO.

- Mixing with the target biomolecule in a carbonate-bicarbonate buffer (pH 9.0).

- Incubating at 25°C for 1–2 hours, followed by purification via size-exclusion chromatography .

Truncation Reactions in Amine Environments

This compound can form as a product in chain-shortening reactions of longer cyanine dyes. For instance, heptamethine cyanine (Cy7) undergoes truncation when treated with tertiary amines like DIPEA:

| Entry | Conditions | Products (Yield) |

|---|---|---|

| 5 | Cy7 + DIPEA, 70°C, 60 h | Cy5 (18%), Cy3 (2%) |

This reaction proceeds via:

- Electrocyclization of Cy7, releasing 1,3,3-trimethyl-2-phenylindolinium (TMP ) and free fluorobenzene (FB ) .

- Nucleophilic attack by FB on Cy7 at C2’ or C4’, excising C₂H₂ units to yield shorter cyanines like Cy3 .

Stability and Side Reactions

This compound’s stability is influenced by reaction conditions:

- Thermal degradation : Heating Cy3 alone at 100°C with tertiary amines (e.g., quinuclidine) shows no truncation, confirming its stability under typical labeling conditions .

- Competitive reactions : In the presence of secondary amines (e.g., morpholine), Cy3 may undergo end-group exchange , forming asymmetric intermediates like AsCy6(Morph) .

Key Mechanistic Insights

Scientific Research Applications

Fluorescent Labeling in Biological Studies

Cyanine3 amine is extensively used for labeling proteins, antibodies, and peptides in biological research. Its ability to form stable amide bonds with carboxylic groups through activation methods (e.g., using EDC or NHS esters) facilitates the creation of conjugates that can be visualized using fluorescence microscopy .

Case Study: Gap Junction Studies

Research demonstrated the utility of this compound in studying gap junctional communication. Microinjected Cy3 dye was found to yield similar cell coupling degrees as conventional tracers like Lucifer Yellow, confirming its effectiveness in biological assays .

Imaging Techniques

This compound is employed in various imaging techniques, including:

- Fluorescence Microscopy : It provides high-resolution images due to its bright fluorescence and low background interference compared to other dyes .

- Super-Resolution Microscopy : The dye's photostability enhances imaging capabilities at the nanoscale, allowing for detailed cellular studies .

Data Table: Imaging Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum (nm) | 555 |

| Emission Maximum (nm) | 570 |

| Quantum Yield | 0.31 |

| Solubility | Moderate in water; good in polar solvents (DMF, DMSO) |

Photostability Enhancement

Recent studies have focused on improving the photostability of cyanine dyes, including this compound. The incorporation of protective agents such as ergothioneine has shown to dramatically enhance the dye's resistance to photobleaching during prolonged imaging sessions . This advancement is crucial for applications requiring extended observation times.

Mechanistic Insights

Research has also delved into the mechanistic aspects of cyanine dye reactions. For instance, studies on thermal "blueing" reactions revealed insights into the stability and degradation pathways of cyanines under various conditions, which can inform their application in long-term experiments .

Mechanism of Action

The mechanism of action of Cyanine3 amine involves its ability to fluoresce upon excitation by light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in fluorescence. The fluorescence properties of this compound are influenced by its molecular structure and the environment in which it is used. For example, the presence of a rigid linker between the dye and nucleobase can minimize dye–dye and dye–DNA interactions, reducing fluorescence quenching .

Comparison with Similar Compounds

Cyanine3 Maleimide

Unlike this compound, Cyanine3 maleimide targets thiol (-SH) groups in cysteine residues. It is ideal for labeling proteins under non-reducing conditions. The sulfonated version (Sulfo-Cyanine3 maleimide) enhances water solubility, reducing aggregation in aqueous environments .

Cyanine3B Azide

This derivative contains an azide group for copper-free click chemistry, enabling bioorthogonal labeling of alkyne-tagged biomolecules. It is structurally similar to this compound but diverges in reactive functionality .

Sulfo-Cyanine3 Amine

The sulfonation of this compound introduces sulfonic acid groups, improving water solubility without altering spectral properties. This is critical for labeling sensitive proteins in physiological buffers .

Cyanine5 Amine

A near-infrared variant (λex/λem = 649/670 nm), Cyanine5 amine is preferred for in vivo imaging due to reduced tissue autofluorescence. However, its lower quantum yield (0.28) compared to this compound necessitates higher dye concentrations .

Alexa Fluor 546 and DyLight 549

These dyes exhibit similar excitation/emission profiles to this compound but differ in brightness. Alexa Fluor 546 has a higher quantum yield (0.79 vs. 0.31), making it superior for low-abundance target detection. DyLight 549 offers comparable performance at a lower cost .

Q & A

Q. What are the key spectral properties of Cyanine3 amine, and how do they influence experimental design in fluorescence-based assays?

this compound exhibits an absorption maximum at 555 nm (ε = 150,000 L·mol⁻¹·cm⁻¹) and an emission maximum at 570 nm , with a fluorescence quantum yield of 0.31 . These properties make it suitable for applications requiring orange-red fluorescence, such as DNA microarrays or protein tracking. Researchers should select excitation/emission filters aligned with these wavelengths to maximize signal-to-noise ratios. The low CF260/CF280 values (0.04/0.09) reduce interference in UV-Vis quantification of biomolecule-dye conjugates .

Q. How can researchers optimize the conjugation efficiency of this compound with target biomolecules like proteins or nucleic acids?

Conjugation efficiency depends on reaction pH, molar ratio, and activation chemistry. For amine-reactive targets (e.g., NHS esters), use a pH 8.0–9.0 buffer to enhance nucleophilic attack by the dye’s primary amine. A 5–10:1 molar excess of this compound to biomolecule is typical to drive reaction completion. Post-conjugation, purify using size-exclusion chromatography to remove unreacted dye. Validate efficiency via absorbance ratios (A555/A280 for proteins) .

Q. What solvent systems are compatible with this compound for in vitro and in vivo applications?

this compound is soluble in water and polar organic solvents (DMF, DMSO, methanol). For cellular studies, dissolve in DMSO (<1% final concentration) to avoid cytotoxicity. In aqueous buffers, avoid prolonged light exposure and acidic conditions (pH <6) to prevent dye aggregation or hydrolysis .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve inconsistencies in this compound labeling efficiency across experimental conditions?

Inconsistent labeling may arise from variable pH, temperature, or biomolecule surface accessibility. To troubleshoot:

- Systematic titration : Test dye-to-biomolecule ratios (1:1 to 20:1) under controlled pH (8.0–9.0) and temperature (4°C vs. 25°C).

- Competition assays : Add a small amine (e.g., glycine) to quench unreacted dye and quantify free dye via HPLC-MS.

- Statistical validation : Use ANOVA to compare labeling efficiency across conditions, ensuring replicates (n ≥3) to account for variability .

Q. How can computational modeling predict the reactivity of this compound with specific biomolecular targets?

Integrate density functional theory (DFT) to calculate the amine group’s nucleophilicity and solvent-accessible surface area (SASA) of target biomolecules. Molecular dynamics simulations (e.g., GROMACS) can model dye-biomolecule interactions in physiological buffers. Validate predictions experimentally via fluorescence anisotropy or Förster resonance energy transfer (FRET) .

Q. What strategies mitigate fluorescence quenching or aggregation of this compound in complex biological environments?

Quenching in hydrophobic environments (e.g., lipid membranes) can be addressed by:

Q. How should researchers analyze contradictory data in this compound-based studies, such as unexpected quantum yield variations?

Compare experimental conditions with literature benchmarks (e.g., quantum yield = 0.31 in aqueous buffer). Deviations may arise from:

- Solvent polarity : Lower yields in DMSO due to reduced dielectric constant.

- Self-quenching : High local dye concentrations (>10 µM) on labeled biomolecules.

Replicate measurements using standardized protocols (e.g., referenced against fluorescein) and report solvent/buffer details to enable cross-study comparisons .

Key Methodological Recommendations

- Experimental Design : Include buffer-only and unlabeled biomolecule controls to differentiate background fluorescence .

- Data Interpretation : Use tools like ImageJ or MATLAB for fluorescence intensity quantification, applying background subtraction and normalization .

- Ethical Compliance : Declare ethics approvals for studies involving human/animal samples, adhering to journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.